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Compound of Interest

Compound Name: Brasofensine sulfate

Cat. No.: B10752218

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine
transporter (DAT) inhibitor.[1] It was under investigation for the potential treatment of
Parkinson's disease.[2][3] However, the clinical development of brasofensine was discontinued,
and therefore, no long-term efficacy data from extensive clinical trials is available.[2][3] Phase |
and Il clinical trials were conducted, but the development was halted in November 2001.[2]
One of the reasons cited for the discontinuation was in vivo isomerization of the molecule.[1] A
short-term study in early Parkinson's disease patients showed an initial improvement in motor
symptoms, but this effect was not sustained and disappeared after 14 days.[4]

Due to the discontinuation of its development, a direct comparison of the long-term efficacy of
brasofensine sulfate with other DAT inhibitors based on comprehensive clinical data is not
possible. This guide, therefore, summarizes the available preclinical and early-stage clinical
findings for brasofensine and provides a comparative overview of other selected DAT inhibitors
based on available scientific literature.

Mechanism of Action of Dopamine Transporter
Inhibitors

Dopamine transporter (DAT) inhibitors are a class of drugs that block the dopamine transporter,
a protein responsible for the reuptake of dopamine from the synaptic cleft back into the
presynaptic neuron.[5] By inhibiting this reuptake process, these agents increase the
extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
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This mechanism is the basis for their therapeutic potential in conditions characterized by
dopamine deficiency, such as Parkinson's disease.[6]
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Mechanism of action of Dopamine Transporter (DAT) inhibitors.

Comparative Overview of Brasofensine and Other
DAT Inhibitors

While long-term efficacy data for brasofensine is absent, a comparison can be made based on
available preclinical and early clinical data for brasofensine and other DAT inhibitors such as
cocaine, methylphenidate, and bupropion.
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Key Findings from
Studies

Brasofensine

Not explicitly found in

search results

Not explicitly found in

search results

Phase I/l trials were
completed, but
development was
discontinued.[2] A
short-term positive
effect on motor
symptoms in early
Parkinson's disease
was not sustained
beyond 14 days.[4]

Cocaine

~390 - 640[5]

510[5]

Blocks DAT, NET, and
SERT at similar

concentrations.[7]

Methylphenidate

~390[5]

~100-300[5]

Potent inhibitor of DAT
and NET, but a much
weaker inhibitor of
SERT.[7]

Bupropion

5230[5]

~500-1000][5]

Has shown some
efficacy in improving
symptoms of
Parkinson's disease
and is sometimes
used to treat
depression in these

patients.[4]
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A triple monoamine
reuptake inhibitor that
was effective as an
_ _ 51 (SERT), 15.7 _ _
Diclofensine 16.8 antidepressant in
(NET) _

human trials but was
not commercially

developed.[8]

Experimental Protocols
Brasofensine Phase I/ll Clinical Trial Methodology
(General Description)

While specific detailed protocols for the brasofensine trials are not readily available, a general
methodology for such trials in Parkinson's disease can be outlined based on a study involving
brasofensine.[9]

o Study Design: A common design is a randomized, double-blind, placebo-controlled, dose-
escalation study. A crossover design may also be used, where each patient receives both the
investigational drug and a placebo at different times.[9]

o Participants: Patients with a diagnosis of Parkinson's disease, often within a specific range of
disease severity as measured by scales like the Hoehn and Yahr scale.[9]

« Intervention: Participants receive single or multiple ascending oral doses of the
investigational drug (e.g., brasofensine at 0.5, 1, 2, or 4 mg) or a placebo.[9] In some
studies, the investigational drug is co-administered with standard Parkinson's disease
medications like levodopa/carbidopa.[9]

e Assessments:

o Safety and Tolerability: Monitored through the recording of adverse events, vital signs,
electrocardiograms (ECGSs), and laboratory tests.[9]

o Pharmacokinetics: Blood samples are collected at various time points to determine
pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
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concentration (Tmax), and area under the curve (AUC).[9]

o Pharmacodynamics/Efficacy: Efficacy is assessed using standardized rating scales for
Parkinson's disease, such as the Unified Parkinson's Disease Rating Scale (UPDRS),
particularly the motor subscale.[9]

In Vitro Binding Affinity and Uptake Inhibition Assays

The binding affinity (Ki) and functional potency (IC50) of DAT inhibitors are determined using in
vitro assays.

» Objective: To quantify the ability of a compound to bind to the dopamine transporter and to
inhibit the reuptake of dopamine.

» Methodology:

o Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are
genetically engineered to express the human dopamine transporter (hDAT).[5]

o Binding Assay (for Ki):

» Cell membranes containing hDAT are incubated with a radiolabeled ligand that is known
to bind to the DAT (e.g., [BH]JWIN 35,428).

» Increasing concentrations of the test compound (e.g., brasofensine, cocaine) are added
to compete with the radioligand for binding to the DAT.

» The amount of radioactivity bound to the membranes is measured, and the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

» The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
o Uptake Inhibition Assay (for IC50):
» The hDAT-expressing cells are incubated with radiolabeled dopamine ([3H]dopamine).

» Increasing concentrations of the test compound are added to the incubation medium.
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» The amount of radioactivity taken up by the cells is measured.

= The IC50 value is the concentration of the test compound that inhibits 50% of the
dopamine uptake.
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General experimental workflow for evaluating DAT inhibitors.

Conclusion

The development of brasofensine was terminated before long-term efficacy could be
established. Early clinical data suggested a lack of sustained effect on motor symptoms in
Parkinson's disease. While a direct comparison of long-term efficacy is not feasible, the
available preclinical and early clinical data for brasofensine can be contextualized by
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comparing its profile with that of other DAT inhibitors. The therapeutic potential of DAT
inhibitors in Parkinson's disease continues to be an area of research, with a focus on achieving
sustained symptomatic relief without significant side effects. Future studies on novel DAT
inhibitors will be necessary to fully elucidate their long-term efficacy and safety in the
management of Parkinson's disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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